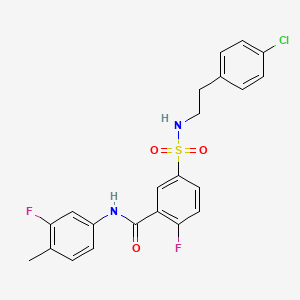

5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

Description

The compound 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a sulfamoyl benzamide derivative characterized by:

- A 2-fluoro benzamide core.

- A sulfamoyl group substituted with a 4-chlorophenethyl chain.

- An N-(3-fluoro-4-methylphenyl) substituent on the benzamide nitrogen.

Properties

IUPAC Name |

5-[2-(4-chlorophenyl)ethylsulfamoyl]-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF2N2O3S/c1-14-2-7-17(12-21(14)25)27-22(28)19-13-18(8-9-20(19)24)31(29,30)26-11-10-15-3-5-16(23)6-4-15/h2-9,12-13,26H,10-11H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBIABWQLAYKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with 3-fluoro-4-methylaniline to yield 2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide.

-

Introduction of the Sulfonamide Group: : The next step involves the introduction of the sulfonamide group. This is typically done by reacting the intermediate with 4-chlorophenethylamine and a sulfonyl chloride derivative under basic conditions to form the desired sulfonamide.

-

Final Assembly: : The final step involves coupling the sulfonamide intermediate with the benzamide core under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and receptors.

Biological Research: It is used as a tool compound to study the biological pathways involving sulfonamide and fluorinated benzamide derivatives.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorine atoms enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogs and their properties:

Note: The target compound's molecular formula and weight are inferred based on structural similarities to K784-0796 but adjusted for the 4-chlorophenethyl substituent.

Key Structural and Functional Differences

Sulfamoyl Substituents :

- The target compound's 4-chlorophenethyl group differs from K784-0796's (2-chlorophenyl)methyl substituent. The phenethyl chain may enhance lipophilicity and membrane permeability compared to shorter alkyl/aryl groups .

- In LMM5, a benzyl(methyl)sulfamoyl group is linked to an oxadiazole ring, highlighting the role of heterocycles in modulating antifungal activity .

Fluorination Patterns :

- The 2-fluoro position on the benzamide core is conserved across analogs (e.g., K784-0796, Compound 30) and likely stabilizes the molecule via electron-withdrawing effects .

- Fluorine on the N-(3-fluoro-4-methylphenyl) group in the target compound may improve binding affinity to targets like PD-L1, as seen in Compound 30 .

Biological Activity: PD-L1 Inhibition: Compound 30 achieved 57.15% inhibition in ELISA assays, suggesting that phenethyl chains and fluorophenyl groups are critical for activity . Antifungal Activity: LMM5 and LMM11 inhibit C.

Physicochemical Properties

- Melting Points : Analogs in (e.g., Compounds 51–55) exhibit melting points of 237–279°C, suggesting high thermal stability due to aromatic stacking and hydrogen bonding .

- Optical Activity : Fluorinated analogs in (e.g., 5f, 5g) show moderate optical rotation ([α]D = +9.3° to +11.7°), which may influence chiral interactions in biological systems .

Biological Activity

5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by its CAS number 451483-92-4, features a unique molecular structure that includes sulfamoyl and fluorinated aromatic rings. Understanding its biological activity is crucial for assessing its therapeutic applications, particularly in cancer treatment and other diseases.

The biological activity of 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide primarily involves its interaction with various biological targets. Studies suggest that the compound may inhibit specific enzymes or receptors associated with tumor growth and proliferation.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits potent anticancer properties by inhibiting the expression of AIMP2-DX2, a protein implicated in cancer cell survival and proliferation .

- Enzymatic Inhibition : The sulfamoyl group enhances the compound's ability to interact with enzymes involved in metabolic pathways, potentially leading to reduced tumor viability .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of AIMP2-DX2 expression |

| A549 (Lung) | 15.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest in the G1 phase |

These results indicate that the compound has a promising profile in targeting various cancer types.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells showed that treatment with 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide resulted in a significant reduction in cell viability after 48 hours of exposure. The mechanism was linked to the downregulation of cyclin D1, leading to cell cycle arrest .

Case Study 2: Lung Cancer Efficacy

In another study involving A549 lung cancer cells, the compound induced apoptosis characterized by increased levels of cleaved caspases and PARP. This suggests that the compound not only inhibits growth but also actively promotes programmed cell death in cancer cells .

The synthesis of this compound typically involves multi-step reactions, requiring precise control over reaction conditions such as temperature and pH to achieve high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized product .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide, considering reaction conditions and purification methods?

- Methodology : Multi-step synthesis involving nucleophilic substitution and condensation reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Purification via ethanol reflux and recrystallization yields high-purity products (melting points 255–279°C observed in analogous sulfonamide-benzamide compounds). Monitor reaction progress using TLC and HPLC.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology : Use -NMR and -NMR to verify substituent positions (e.g., fluorine and chlorophenyl groups). IR spectroscopy identifies sulfonamide (S=O stretching at ~1150–1350 cm) and benzamide (C=O at ~1650 cm) functionalities. Mass spectrometry (HRMS) confirms molecular weight. Compare data with structurally similar compounds (e.g., PubChem entries for sulfonamide derivatives).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for anticancer activity via MTT assays (e.g., IC determination against HeLa or MCF-7 cell lines). Assess antimicrobial efficacy using broth microdilution (MIC values). Apoptosis induction can be studied via flow cytometry (Annexin V/PI staining).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Analyze torsion angles and hydrogen bonding to validate sulfamoyl and benzamide group orientations. Compare with density functional theory (DFT)-optimized structures to address discrepancies.

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

- Methodology : Investigate metabolic stability using liver microsome assays (e.g., half-life determination). Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to enhance pharmacokinetics. Validate via LC-MS/MS plasma profiling in rodent models.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodology : Synthesize analogs with varied substituents (e.g., 4-trifluoromethylphenyl or 3-methoxyphenyl groups). Correlate electronic (Hammett σ constants) and steric parameters with IC values. Molecular docking (AutoDock Vina) identifies key interactions with targets like carbonic anhydrase IX.

Q. What computational approaches predict binding affinity to therapeutic targets?

- Methodology : Molecular dynamics simulations (GROMACS) assess stability in enzyme active sites (e.g., EGFR kinase). Free energy perturbation (FEP) calculates ΔG binding. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Critical Analysis of Contradictions

- Discrepancy in Fluorine Substituent Effects : While fluorine enhances metabolic stability by reducing CYP450 interactions, excessive fluorination may decrease solubility. Balance via logP calculations (e.g., CLogP ~3.5) and aqueous solubility assays.

- Crystallographic vs. Computational Conformations : SCXRD may show planar benzamide groups, while DFT predicts slight torsional strain. Reconcile using QM/MM hybrid methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.